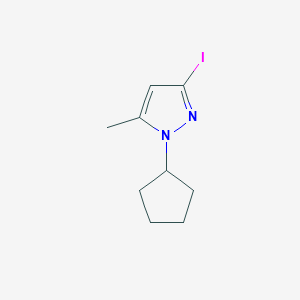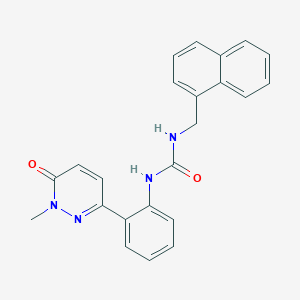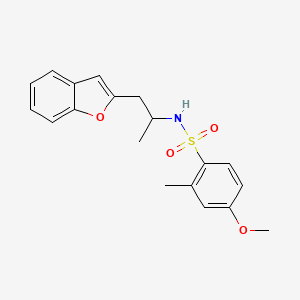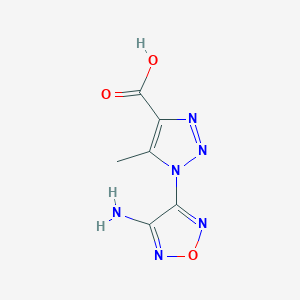![molecular formula C16H25N3O4 B2934888 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide CAS No. 1775351-97-7](/img/structure/B2934888.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide” is a derivative of diazaspiro[4.5]decane . It is part of a series of compounds that have been studied for their potential pharmacological activity .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives involves a one-step process where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure–activity relationship of these compounds has been explored through the introduction of spirocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a domino reaction that forms three carbon–carbon bonds . This involves highly regioselective C–C coupling and spiro scaffold steps .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide, through its structural analogs and derivatives, has been extensively studied in the field of organic synthesis. A notable example is the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide, leading to the synthesis of novel classes of compounds with potential biological activities. This synthesis method offers a route to diverse molecular structures under mild conditions, providing good to excellent yields. Theoretical studies accompanying these syntheses have shed light on the importance of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds, contributing to our understanding of molecular stability and reactivity (Amirani Poor et al., 2018).
Biological Activity and Application
Related derivatives of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide have been synthesized to explore their potential as biologically active compounds. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated significant inhibitory effects on neural calcium uptake and protective actions against brain edema and memory and learning deficits. These compounds exhibit a promising pharmacological profile, differing from known calcium channel antagonists and Na+ channel blockers, indicating their potential in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).
Structural and Supramolecular Studies
The cyclohexane-based derivatives of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide have also been a subject of interest in crystallography and supramolecular chemistry. Studies have elucidated the configurations, conformations, and crystal packing effects of these compounds, highlighting the influence of substituents on the cyclohexane ring in determining the supramolecular arrangements. This research contributes to the broader field of material science and molecular engineering, providing insights into the design of novel materials with specific properties (Graus et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-11-2-4-12(5-3-11)17-13(20)10-19-14(21)16(18-15(19)22)6-8-23-9-7-16/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCKKRPDIFQKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)


![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2934815.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)
![4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2934824.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2934825.png)
